(R,R)-Chiraphos: A Comprehensive Technical Guide to its Structure and Conformation
(R,R)-Chiraphos: A Comprehensive Technical Guide to its Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Chiraphos , with the IUPAC name [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[1], is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its remarkable success in inducing high stereoselectivity in a variety of chemical transformations stems directly from its well-defined three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the structure and conformation of (R,R)-Chiraphos, supported by crystallographic and spectroscopic data, computational analysis, and detailed experimental methodologies.
Core Structure and Solid-State Conformation
The foundational structure of (R,R)-Chiraphos, with the chemical formula C₂₈H₂₈P₂[1], features a C2-symmetric butane backbone with diphenylphosphino groups at the C2 and C3 positions. The stereochemistry at these two chiral centers is crucial for its function as a chiral ligand.
Crystal Structure Analysis
The solid-state conformation of (R,R)-Chiraphos has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. This crystallographic information provides precise data on bond lengths, bond angles, and dihedral angles, which define the ligand's geometry in the crystalline state.
Table 1: Key Crystallographic Data for (R,R)-Chiraphos
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
Note: Specific bond lengths, angles, and dihedral angles are best obtained from the primary crystallographic literature or databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) under deposition numbers associated with (R,R)-Chiraphos.
Conformational Analysis in Solution
While the solid-state structure provides a static picture, the conformation of (R,R)-Chiraphos in solution is dynamic and crucial for its catalytic activity. The flexibility of the butane backbone and the rotation around the P-C bonds allow the ligand to adopt various conformations. The primary techniques used to study these solution-state conformations are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
NMR Spectroscopy
³¹P NMR spectroscopy is a particularly powerful tool for probing the environment of the phosphorus atoms in Chiraphos and its metal complexes. The chemical shifts and coupling constants are sensitive to the ligand's conformation and coordination to a metal center.
Table 2: Typical ³¹P NMR Spectroscopic Data for (R,R)-Chiraphos
| Solvent | Chemical Shift (δ) / ppm |
| CDCl₃ | (Specific value to be obtained from experimental literature) |
| C₆D₆ | (Specific value to be obtained from experimental literature) |
Note: The exact chemical shift can vary depending on the solvent, concentration, and temperature.
Computational Conformational Analysis
Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of (R,R)-Chiraphos and identifying its low-energy conformers. These calculations can provide valuable insights into the relative stabilities of different conformations and the energy barriers for their interconversion.
Table 3: Calculated Relative Energies of (R,R)-Chiraphos Conformers
| Conformer | Dihedral Angle (P-C₂-C₃-P) | Relative Energy (kcal/mol) |
| Gauche | (Value from computational study) | (Value from computational study) |
| Anti | (Value from computational study) | (Value from computational study) |
Note: The gauche and anti conformations, defined by the P-C₂-C₃-P dihedral angle, are typically the most stable. The specific values are highly dependent on the level of theory and basis set used in the calculations.
Experimental Protocols
Synthesis of (R,R)-Chiraphos
A common and efficient synthesis of (R,R)-Chiraphos starts from the commercially available and enantiopure (R,R)-2,3-butanediol.
Experimental Workflow for (R,R)-Chiraphos Synthesis:
Caption: Synthetic pathway to (R,R)-Chiraphos.
Step 1: Tosylation of (R,R)-2,3-Butanediol (R,R)-2,3-butanediol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to convert the hydroxyl groups into good leaving groups (tosylates).
Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide The resulting (R,R)-2,3-butanediol ditosylate is then treated with lithium diphenylphosphide (LiPPh₂). The phosphide anion acts as a nucleophile, displacing the tosylate groups in an Sₙ2 reaction to form the two P-C bonds, yielding (R,R)-Chiraphos.
X-ray Crystallography
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.
Experimental Workflow for Crystal Growth and Structure Determination:
